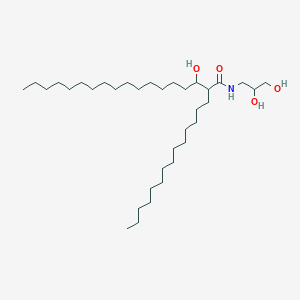
Dicyclohexyl(2-cyclohexylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(2-cyclohexylphenyl)phosphane is a phosphine ligand commonly used in various chemical reactions, particularly in catalysis. It is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(2-cyclohexylphenyl)phosphane can be synthesized through the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-cyclohexylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used.
Coupling Reactions: Palladium catalysts are often employed, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
Dicyclohexyl(2-cyclohexylphenyl)phosphane is utilized in a wide range of scientific research applications:
Chemistry: It is a key ligand in catalysis, particularly in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism by which dicyclohexyl(2-cyclohexylphenyl)phosphane exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation and breaking of chemical bonds, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylphenylphosphine
- Dicyclohexyl(2’,4’,6’-trimethoxyphenyl)phosphine
- Dicyclohexyl(2’,6’-diisopropoxyphenyl)phosphine
Uniqueness
Dicyclohexyl(2-cyclohexylphenyl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions. Its bulky cyclohexyl groups provide steric hindrance, which can enhance selectivity and stability in catalytic processes. Additionally, the presence of the cyclohexylphenyl group can influence the electronic properties of the ligand, further affecting its reactivity and effectiveness in various reactions.
Properties
CAS No. |
625856-27-1 |
|---|---|
Molecular Formula |
C24H37P |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
dicyclohexyl-(2-cyclohexylphenyl)phosphane |
InChI |
InChI=1S/C24H37P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h10-11,18-22H,1-9,12-17H2 |
InChI Key |
PBWQTYUASDMXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


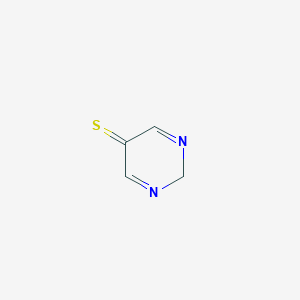
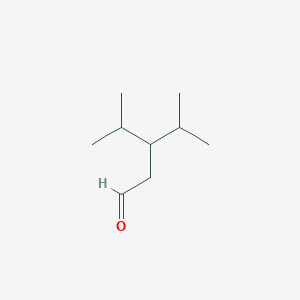

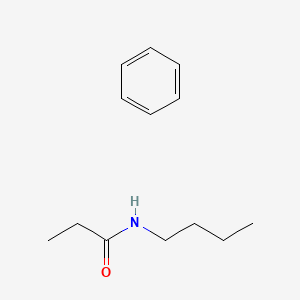
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
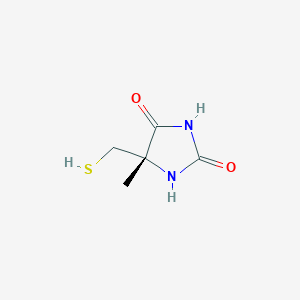
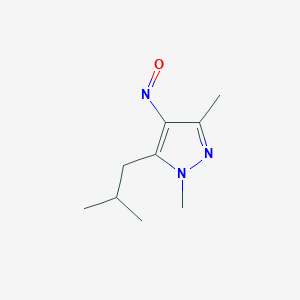
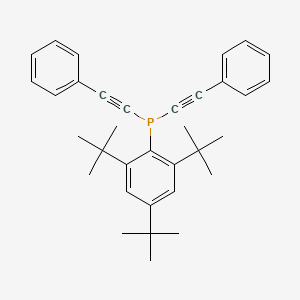
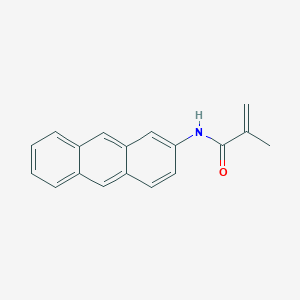
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)
